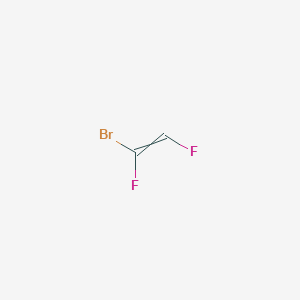
1-Bromo-1,2-difluoroethene
概要
説明
1-Bromo-1,2-difluoroethene is an organofluorine compound with the molecular formula C₂HBrF₂ It is a halogenated derivative of ethene, characterized by the presence of bromine and fluorine atoms attached to the carbon-carbon double bond
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-1,2-difluoroethene can be synthesized through several methods. One common approach involves the halogenation of 1,2-difluoroethylene. The reaction typically requires a brominating agent such as bromine (Br₂) or hydrogen bromide (HBr) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and precise temperature control to achieve efficient bromination.
化学反応の分析
Types of Reactions: 1-Bromo-1,2-difluoroethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The carbon-carbon double bond can participate in addition reactions with electrophiles, resulting in the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
Addition Reactions: Electrophiles such as hydrogen halides (HX), halogens (X₂), and other electrophilic species are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted ethene derivatives.
Addition Reactions: Products include dihalogenated or halohydrin compounds.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Bromo-1,2-difluoroethene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-Bromo-1,2-difluoroethene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms influences its reactivity and interaction with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.
類似化合物との比較
1-Bromo-2,2-difluoroethylene: Similar in structure but differs in the position of the fluorine atoms.
1-Bromo-1,1-difluoroethane: Contains a single carbon-carbon bond and two fluorine atoms on the same carbon.
1-Bromo-1-chloro-2,2-difluoroethane: Contains both bromine and chlorine atoms along with two fluorine atoms.
Uniqueness: 1-Bromo-1,2-difluoroethene is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
IUPAC Name |
1-bromo-1,2-difluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2/c3-2(5)1-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBMUIOKYTYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343239 | |
| Record name | 1-bromo-1,2-difluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358-99-6 | |
| Record name | 1-bromo-1,2-difluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



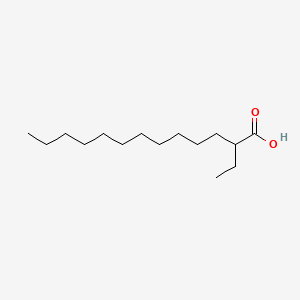
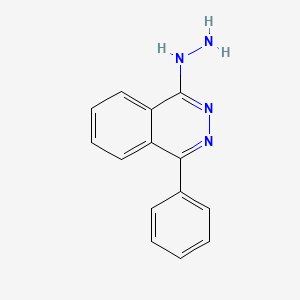

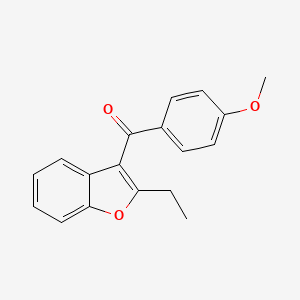
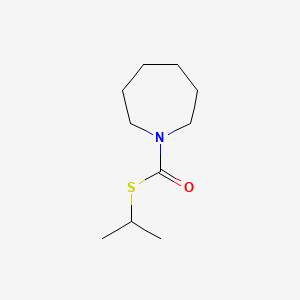

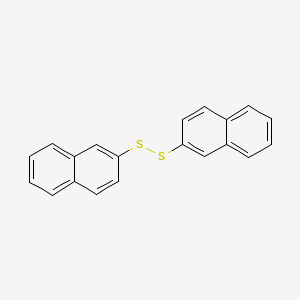
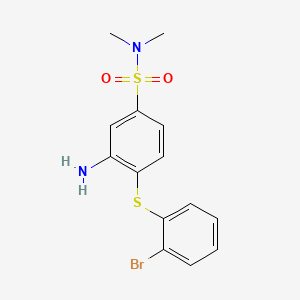

![barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B1615550.png)
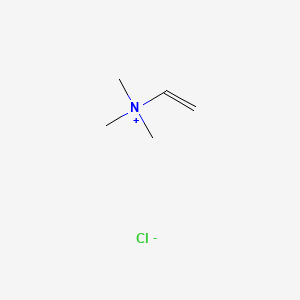

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)
